PROTAC AR Degrader-4 TFA

Targeted protein degradation E3 ligase cIAP1

PROTAC AR Degrader-4 TFA (CAS of free base: 1351169-31-7; TFA salt MW: 884.03) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that employs a bestatin-derived cIAP1 ligand to recruit the inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase for androgen receptor (AR) degradation, placing it within the SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) subclass of targeted protein degraders. First reported as compound 13 by Itoh and colleagues in 2011, this molecule was among the earliest chemical tools demonstrating that AR can be degraded via a ubiquitin-proteasome pathway in live cells, distinguishing it mechanistically from occupancy-based AR antagonists and from VHL- or cereblon-recruiting PROTACs.

Molecular Formula C45H68F3N3O11
Molecular Weight 884.0 g/mol
Cat. No. B11930000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC AR Degrader-4 TFA
Molecular FormulaC45H68F3N3O11
Molecular Weight884.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H67N3O9.C2HF3O2/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4;3-2(4,5)1(6)7/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51);(H,6,7)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-;/m0./s1
InChIKeyURZFPFDMMGLCJC-AFGPOOCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC AR Degrader-4 TFA: A cIAP1-Recruiting SNIPER Degrader for Androgen Receptor Chemical Biology


PROTAC AR Degrader-4 TFA (CAS of free base: 1351169-31-7; TFA salt MW: 884.03) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that employs a bestatin-derived cIAP1 ligand to recruit the inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase for androgen receptor (AR) degradation, placing it within the SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) subclass of targeted protein degraders [1]. First reported as compound 13 by Itoh and colleagues in 2011, this molecule was among the earliest chemical tools demonstrating that AR can be degraded via a ubiquitin-proteasome pathway in live cells, distinguishing it mechanistically from occupancy-based AR antagonists and from VHL- or cereblon-recruiting PROTACs [2].

Why cIAP1-Based SNIPER AR Degraders Cannot Be Substituted with VHL- or CRBN-Based PROTACs


Although multiple AR-targeting PROTACs exist, they recruit distinct E3 ligases with divergent tissue expression profiles, ternary complex geometries, and pharmacological consequences. PROTAC AR Degrader-4 engages cIAP1, a member of the IAP family that is frequently overexpressed in prostate cancer and simultaneously degraded alongside AR through an auto-ubiquitination mechanism not observed with VHL- or cereblon-based degraders [1]. This dual degradation—loss of both AR oncogenic signaling and cIAP1-mediated apoptosis suppression—produces a functional outcome that cannot be replicated by ARCC-4 (VHL-recruiting, enzalutamide-based, DC50 ~5 nM) or ARV-110 (cereblon-recruiting, DC50 <1 nM), and certainly not by simple occupancy-based AR antagonists such as enzalutamide, which do not induce AR depletion at all [2].

Quantitative Differentiation Evidence: PROTAC AR Degrader-4 TFA vs. AR-Targeting Alternatives


E3 Ligase Recruitment: cIAP1 (SNIPER) vs. VHL (ARCC-4) vs. Cereblon (ARV-110)

PROTAC AR Degrader-4 recruits cIAP1 via a bestatin-derived ligand, classifying it as a SNIPER-type degrader. In contrast, ARCC-4 recruits von Hippel-Lindau (VHL) E3 ligase via an enzalutamide-based chimera, while ARV-110 (bavdegalutamide) recruits cereblon (CRBN) [1]. cIAP1 is frequently overexpressed in prostate cancer tissue and, uniquely among these E3 ligases, is itself degraded during the SNIPER mechanism through auto-ubiquitination, leading to simultaneous depletion of both AR and the anti-apoptotic cIAP1 protein—a dual pharmacological effect not achievable with VHL or CRBN-based PROTACs [2]. The clinical-stage ARV-110 achieves a DC50 of <1 nM (VCaP cells), and ARCC-4 achieves a DC50 of 5 nM with Dmax >95%, whereas PROTAC AR Degrader-4 represents an earlier-generation chemical probe in the same target class with a distinct E3 ligase recruitment strategy [3].

Targeted protein degradation E3 ligase cIAP1 VHL CRBN

TFA Salt Solubility Advantage: PROTAC AR Degrader-4 TFA vs. Free Base Form

PROTAC AR Degrader-4 TFA, as the trifluoroacetate salt (MW 884.03), demonstrates DMSO solubility of 200 mg/mL with ultrasonic assistance at 25°C, translating to approximately 226 mM stock solution concentration . The free base form (MW 770.01, C43H67N3O9) lacks this counterion-enhanced solubility. This represents a practical procurement and handling advantage: the TFA salt enables preparation of highly concentrated stock solutions for in vitro dose-response studies without exceeding DMSO co-solvent limits . For comparison, many PROTAC molecules, including ARCC-4, are supplied as free base forms requiring lower-concentration stock preparation or alternative solubilization strategies.

Solubility Formulation DMSO solubility TFA salt

Degradation-Based Mechanism vs. Occupancy-Based AR Antagonism: Overcoming Drug Resistance

PROTAC AR Degrader-4 operates via a catalytic degradation mechanism rather than occupancy-based inhibition. In a direct head-to-head comparison of a structurally related PROTAC degrader (ARCC-4) vs. the AR antagonist enzalutamide, the degrader provided near-complete AR protein depletion (>95% at 100 nM, DC50 5 nM in VCaP cells), whereas enzalutamide showed no AR degradation [1]. Critically, ARCC-4 retained anti-proliferative activity against clinically relevant AR point mutants (F876L, W741L) that confer enzalutamide resistance, and maintained efficacy in high-androgen environments where enzalutamide fails [1]. PROTAC AR Degrader-4, as a first-generation SNIPER AR degrader, established the foundational demonstration that AR can be targeted for proteasomal degradation rather than ligand-competitive inhibition—a paradigm now validated across multiple chemical series [2].

Castration-resistant prostate cancer AR degradation Enzalutamide resistance AR mutants

Chemical Purity Specification: ≥98% Purity with Independent Certificate of Analysis

PROTAC AR Degrader-4 TFA is supplied with a purity specification of ≥98% as verified by independent Certificate of Analysis documentation . The chemical identity is confirmed by molecular formula C45H68F3N3O11 (MW 884.03), and the compound is provided as a solid with defined storage conditions (-20°C for 1 month, -80°C for 6 months under nitrogen) to maintain stability . This purity specification exceeds the ≥95% threshold commonly applied to research-grade PROTAC tools and is supported by supplier QC documentation including HPLC analysis, ensuring batch-to-batch reproducibility essential for quantitative degradation assay comparisons .

Quality control Chemical purity Certificate of Analysis Reproducibility

SNIPER-Specific Auto-Degradation of cIAP1: Dual Pharmacological Activity Not Observed with VHL or CRBN PROTACs

A unique feature of SNIPER-type degraders including PROTAC AR Degrader-4 is the simultaneous degradation of the recruited E3 ligase cIAP1 alongside the target protein AR [1]. Unlike VHL-recruiting PROTACs (e.g., ARCC-4) or cereblon-recruiting PROTACs (e.g., ARV-110), which generally spare their respective E3 ligases from degradation, cIAP1-based SNIPERs induce auto-ubiquitination and proteasomal degradation of cIAP1 itself [2]. This is pharmacologically significant because cIAP1 functions as an anti-apoptotic protein; its degradation can lower the apoptotic threshold, potentially contributing to the caspase activation and apoptosis observed with later-generation SNIPER(AR) compounds in prostate cancer cells [3]. The SNIPER(AR)-51 (42a) derivative, optimized from the same chemical series as PROTAC AR Degrader-4, demonstrated efficient caspase activation and apoptosis in prostate cancer cells that was not observed with AR antagonists alone [3].

cIAP1 auto-degradation Apoptosis induction IAP antagonist SNIPER

Optimal Research Application Scenarios for PROTAC AR Degrader-4 TFA


Mechanistic Studies of cIAP1-Dependent AR Degradation in Prostate Cancer Models

PROTAC AR Degrader-4 TFA is optimally deployed as a chemical probe to dissect cIAP1-mediated AR ubiquitination and proteasomal degradation pathways, as established by the foundational SNIPER literature [1]. Its cIAP1-recruiting mechanism enables investigation of IAP-dependent degradation distinct from the VHL and cereblon pathways engaged by ARCC-4 and ARV-110, respectively. The TFA salt's high DMSO solubility (200 mg/mL) facilitates preparation of concentrated stock solutions suitable for dose-response profiling in androgen-dependent prostate cancer cell lines such as VCaP and LNCaP .

Comparator Probe for E3 Ligase Selectivity Profiling in AR Degrader Screening Cascades

In drug discovery programs evaluating novel AR-targeting PROTACs, PROTAC AR Degrader-4 TFA serves as a cIAP1-recruiting reference control for E3 ligase selectivity profiling. Its inclusion alongside VHL-recruiting (ARCC-4, DC50 5 nM) and cereblon-recruiting (ARV-110, DC50 <1 nM) controls enables direct assessment of whether degradation potency and maximal degradation efficiency (Dmax) vary with E3 ligase choice in a given cellular context [1]. This is particularly relevant given that cIAP1 expression levels differ across prostate cancer subtypes and may influence degrader efficacy .

Apoptosis Co-Induction Studies: cIAP1 Auto-Degradation as a Dual-Mechanism Paradigm

The unique SNIPER property of simultaneous cIAP1 auto-degradation positions PROTAC AR Degrader-4 TFA as a tool for investigating whether dual AR/cIAP1 depletion can induce apoptosis in prostate cancer cells more effectively than AR degradation alone. Later-generation analogs from the same chemical series (e.g., SNIPER(AR)-51, compound 42a) have demonstrated caspase activation and apoptosis induction not observed with AR antagonists, suggesting this compound class may reveal synthetic lethal relationships exploitable in castration-resistant prostate cancer [1].

Chemical Biology Benchmarking of First-Generation vs. Optimized AR Degraders

As the first reported SNIPER-type AR degrader (2011), PROTAC AR Degrader-4 TFA represents a historical benchmark for evaluating the evolution of AR degrader design. Comparative studies using this early-generation probe alongside optimized derivatives such as SNIPER(AR)-51 (improved linker and IAP ligand optimization) or next-generation clinical candidates like ARV-110 provide critical SAR insights into how linker composition, E3 ligase choice, and AR ligand modifications influence degradation kinetics, hook effect behavior, and cellular efficacy [1]. The ≥98% purity specification supports reproducible quantitative benchmarking across independent laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC AR Degrader-4 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.